molecular formula C12H11NO3 B8815665 Methyl 2-(6-Methyl-3-indolyl)-2-oxoacetate

Methyl 2-(6-Methyl-3-indolyl)-2-oxoacetate

Cat. No. B8815665
M. Wt: 217.22 g/mol
InChI Key: JDMHVAQTEDBUQZ-UHFFFAOYSA-N
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Patent
US07109229B2

Procedure details

To a solution of 6-methylindole (1.00 g, 7.62 mmol) in diethyl ether (10 mL) at 4° C. was added a 2.0 M solution of oxalyl chloride in methylene chloride (4.0 mL, 8.0 mmol). The resulting solution was allowed to warm to room temperature. After 90 min, the solution was cooled to −78° C. To this solution was added 25% (w/w) solution of sodium methoxide in methanol (3.65 mL, 16.0 mmol). The resulting solution was allowed to warm to room temperature. After 1 h, the solution was filtered to give the title compound (894 mg, 54%) as a beige solid.
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3.65 mL
Type
reactant
Reaction Step Two
Yield
54%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:10]=[C:9]2[C:5]([CH:6]=[CH:7][NH:8]2)=[CH:4][CH:3]=1.[C:11](Cl)(=[O:15])[C:12](Cl)=[O:13].C(Cl)Cl.[CH3:20][O-:21].[Na+].CO>C(OCC)C>[CH3:1][C:2]1[CH:10]=[C:9]2[C:5]([C:6]([C:11](=[O:15])[C:12]([O:21][CH3:20])=[O:13])=[CH:7][NH:8]2)=[CH:4][CH:3]=1 |f:3.4|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
CC1=CC=C2C=CNC2=C1
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
4 mL
Type
reactant
Smiles
C(Cl)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
3.65 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution was cooled to −78° C
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
WAIT
Type
WAIT
Details
After 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
the solution was filtered

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
product
Smiles
CC1=CC=C2C(=CNC2=C1)C(C(=O)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 894 mg
YIELD: PERCENTYIELD 54%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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